2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is a complex organic compound belonging to the class of benzodiazepines. This compound features a benzodiazepine core with a dioxo group and an acetic acid side chain. The structure is characterized by its unique arrangement of atoms that contribute to its biological activity.
This compound can be synthesized through various organic chemistry methods, often involving multi-step synthesis that incorporates cyclization and functional group modifications. It is available from chemical suppliers for research purposes.
The compound is classified as a benzodiazepine derivative, which are known for their psychoactive properties. Benzodiazepines are primarily used in the treatment of anxiety, insomnia, and other related disorders.
The synthesis of 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) can be employed for coupling reactions.
The molecular formula for 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid is with a molecular weight of approximately 234.21 g/mol.
Key structural features include:
The InChI key for this compound is BGMBULKPSPZHFL-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
The compound can participate in several chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and various alkyl halides for substitution reactions. Reaction conditions must be optimized to favor desired products while minimizing by-products.
The mechanism of action for 2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid primarily involves modulation of neurotransmitter systems in the brain:
Studies have shown that modifications on the benzodiazepine structure can significantly influence binding affinity and efficacy at GABA receptors.
The compound typically appears as a white to off-white crystalline solid. Its solubility may vary depending on the solvent used but is generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity and specific synthesis methods employed.
2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid has potential applications in:
This compound represents a significant interest in medicinal chemistry due to its structural features and potential therapeutic applications.
The stereocontrolled construction of the (3S)-benzodiazepine core represents a critical challenge due to the compound’s chiral center at the C3 position. Two predominant strategies have emerged: asymmetric hydrogenation and chiral pool utilization. The hydrogenation of prochiral olefin precursors, such as (E/Z)-[1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-1H-benzo[b]azepin-5-ylidene]acetic acid, using ruthenium-based catalysts achieves high enantioselectivity. Specifically, Ru(OAc)₂[(S)-H8-BINAP] enables quantitative yields with 85% enantiomeric excess (ee) [3]. Alternative catalysts like Ru(II)-BINAP complexes suffer from lower stereocontrol (<70% ee), underscoring the superiority of partially hydrogenated H8-BINAP ligands [5].
A second approach employs enantiopure starting materials derived from natural amino acids. For example, L-alanine serves as a chiral template for diazepinone ring formation via cyclative condensation with isatoic anhydride. This method avoids post-synthesis resolution but requires stringent protection/deprotection steps [5] [7]. Microwave-assisted cyclization (130°C, 3 min) in glacial acetic acid further streamlines core formation, yielding 61–71% of the benzodiazepine scaffold without racemization [10].
Table 1: Stereoselective Methods for (3S)-Benzodiazepine Core Synthesis
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru(OAc)₂[(S)-H8-BINAP] | Quant. | 85 | High atom economy |
Chiral Pool Synthesis | L-Alanine + isatoic anhydride | 65–75 | >99 | No resolution needed |
Microwave Cyclization | Glacial acetic acid | 61–71 | >99 | Rapid (3 min), solvent-efficient |
The introduction of the acetic acid moiety at C3 relies on stereospecific alkylation or late-stage derivatization. Key innovations include:
Notably, alkylation must occur after core stereoselection to prevent epimerization. Attempts to functionalize pre-attached acetic acid derivatives often reduce ee by 15–30% due to enolization [8].
Solvent selection critically impacts yield, purity, and scalability:
Large-scale processes (>100 g) employ continuous-flow microwave reactors for cyclization, reducing processing time from hours to minutes. Solvent recycling via distillation further enhances sustainability [10].
Table 3: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Diazepinone Cyclization | Glacial acetic acid | 130°C (MW) | 3 min | 71 | 98.5% |
Enolate Alkylation | THF | -78°C | 1 h | 82 | 97.0% |
Asymmetric Hydrogenation | Methanol | 50°C | 24 h | 98 | 99.1% |
Crystallization | Methanol/water (4:1) | 0–5°C | 12 h | 89 (recovery) | 99.8% |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: